

Technical Monograph: 2-Chloropropane-d7 (Isopropyl Chloride-d7)[1]

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Compound of Interest

Compound Name: 2-Chloropropane-d7

CAS No.: 55956-02-0

Cat. No.: B1612503

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Executive Summary

2-Chloropropane-d7 (Isopropyl Chloride-d7) is the fully deuterated isotopologue of 2-chloropropane.[1][2][3][4] It serves as a critical high-precision internal standard in analytical chemistry and a mechanistic probe in physical organic chemistry. Its primary utility lies in Nuclear Magnetic Resonance (NMR) spectroscopy as a solvent or reference, and in drug metabolism studies to evaluate Kinetic Isotope Effects (KIE) during cytochrome P450-mediated oxidation.

This guide details the physicochemical identity, synthesis pathways, and experimental applications of **2-Chloropropane-d7**, designed for researchers requiring high-fidelity isotopic data.

Chemical Identity & Physicochemical Properties[5] [6][7][8]

The following data establishes the distinct chemical fingerprint of **2-Chloropropane-d7** compared to its proteo-analog.

Table 1: Chemical Identity Data

Parameter	Specification
Chemical Name	2-Chloropropane-d7
Synonyms	Isopropyl Chloride-d7; 2-Chloro-1,1,1,2,3,3,3-heptadeuteriopropene
CAS Registry Number	55956-02-0
Unlabeled CAS	75-29-6
Molecular Formula	
Molecular Weight	85.58 g/mol (Calculated based on D isotope mass)
Appearance	Colorless, volatile liquid
Boiling Point	~35-36 °C (Unlabeled: 35.7 °C)
Isotopic Purity	Typically ≥ 98 atom % D
SMILES	<chem>[2H]C([2H])([2H])C([2H])(Cl)C([2H])([2H])[2H]</chem>

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*Note on Density: Deuterated solvents generally exhibit higher density than their protonated counterparts due to the doubled mass of the deuterium nucleus. While the unlabeled density is 0.86 g/mL, **2-Chloropropane-d7** is estimated to be approx. 0.94 - 0.96 g/mL.*

Synthesis & Production Protocols

The synthesis of **2-Chloropropane-d7** requires the conversion of deuterated precursors under strictly anhydrous conditions to prevent H/D exchange (back-exchange).

Primary Synthesis Route: Lucas Reagent Substitution

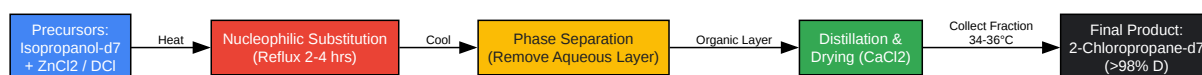
The most robust laboratory-scale method involves the nucleophilic substitution of Isopropanol-d7 (Isopropanol-d8 may also be used) using a modified Lucas Reagent (Zinc Chloride and deuterated Hydrochloric Acid).

Experimental Workflow

- Precursors: Isopropanol-d7 () and anhydrous Zinc Chloride ().
- Acid Source: Deuterium Chloride () in or anhydrous gas is preferred to maintain isotopic purity, though concentrated HCl can be used if the hydroxyl proton is the only exchangeable site (less recommended for high purity).
- Reaction: The alcohol is refluxed with the Lewis acid catalyst.
- Purification: The volatile product (bp ~35°C) is distilled directly from the reaction mixture, washed with cold water/bicarbonate to remove acid traces, and dried over .

Diagram 1: Synthesis Workflow

The following diagram illustrates the conversion logic and purification steps.



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Caption: Step-by-step synthesis of **2-Chloropropane-d7** via nucleophilic substitution.

Applications in Research & Development

NMR Spectroscopy Standard

2-Chloropropane-d7 is utilized in NMR to eliminate solvent signal interference in the aliphatic region (specifically the methyl doublet at

1.5 and methine septet at

4.0).

- Calibration: It serves as a secondary reference for calibrating chemical shifts in non-polar deuterated solvents.
- qNMR: Used as an internal standard for quantifying volatile alkyl chlorides in environmental samples.

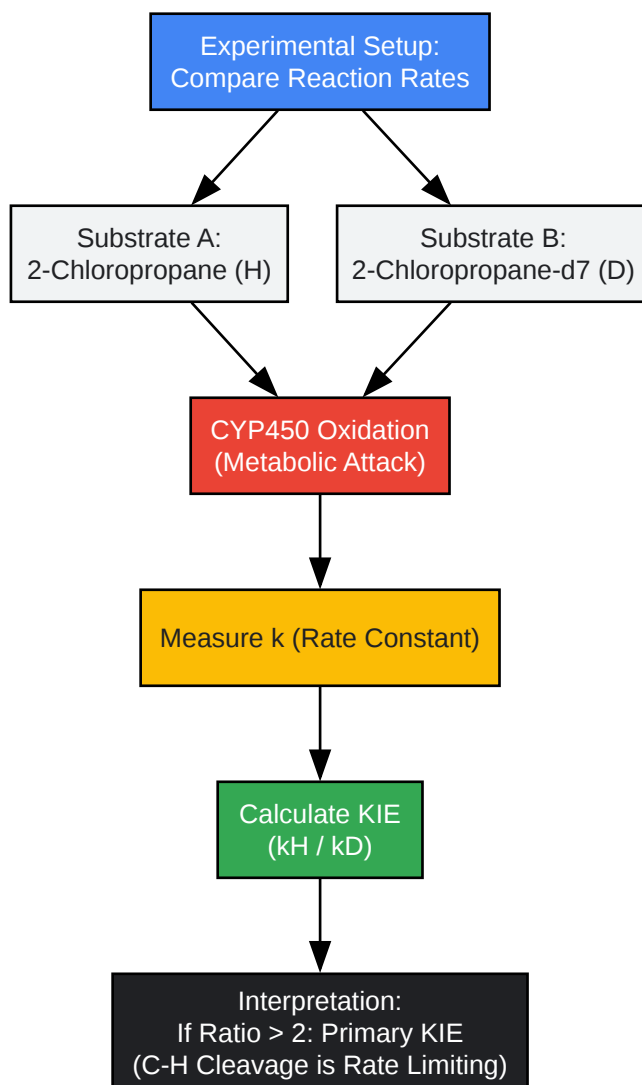
Mechanistic Probing: Kinetic Isotope Effects (KIE)

In drug development, the isopropyl group is a common metabolic "soft spot," susceptible to oxidation by Cytochrome P450 enzymes. Researchers use **2-Chloropropane-d7** to study Deuterium Kinetic Isotope Effects.

- Mechanism: The C-D bond is stronger than the C-H bond due to the lower zero-point energy of deuterium.
- Observation: If the rate-determining step involves C-H bond cleavage (e.g., hydroxylation at the 2-position), substituting with **2-Chloropropane-d7** will significantly reduce the reaction rate ().
- Outcome: This confirms the metabolic pathway and suggests where deuteration could improve the metabolic stability of a drug candidate (Deuterated Drugs).

Diagram 2: Kinetic Isotope Effect Logic

This flowchart demonstrates how **2-Chloropropane-d7** validates metabolic stability.



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Caption: Workflow for determining Primary Kinetic Isotope Effects using **2-Chloropropane-d7**.

Handling, Safety & Storage

2-Chloropropane-d7 shares the hazardous properties of its unlabeled parent but is significantly more expensive, necessitating careful handling to prevent loss.

- **Volatility:** With a boiling point of $\sim 35^{\circ}\text{C}$, it is extremely volatile. Store in sealed ampoules or septum-capped vials at 2°C to 8°C .
- **Flammability:** Flash point is approx -32°C . Keep away from static discharge and open flames.

- Toxicity: Classified as an irritant. Use in a fume hood to avoid inhalation.
- Hygroscopicity: While not strictly hygroscopic, moisture introduction can lead to H/D exchange over long periods if acidic impurities are present.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16217392, **2-Chloropropane-d7**. Retrieved from [\[Link\]](#)

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